molecular formula C28H33NO10 B218315 Obelmycin G CAS No. 107807-19-2

Obelmycin G

货号: B218315
CAS 编号: 107807-19-2
分子量: 543.6 g/mol
InChI 键: AUMGNUSJWBCZIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Obelmycin is a γ-isoRMN glycoside-type anthracycline antibiotic isolated from Streptomyces purpurascens, a soil-derived actinobacterium . It belongs to the rhodomycin family, characterized by a tetracyclic quinone backbone modified with sugar moieties. Obelmycin’s structure includes a glycosidic linkage at the C-10 position of its aglycone core, distinguishing it from other rhodomycin analogs . Obelmycin has demonstrated moderate antibacterial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and weak cytotoxic effects on HeLa cells, with an IC50 of ~8 μg/ml .

属性

CAS 编号

107807-19-2

分子式

C28H33NO10

分子量

543.6 g/mol

IUPAC 名称

10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO10/c1-5-28(37)9-8-12-17(27(28)39-16-10-13(29(3)4)22(32)11(2)38-16)24(34)21-20(23(12)33)25(35)18-14(30)6-7-15(31)19(18)26(21)36/h6-7,11,13,16,22,27,30-34,37H,5,8-10H2,1-4H3

InChI 键

AUMGNUSJWBCZIZ-UHFFFAOYSA-N

SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O

规范 SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O

同义词

obelmycin G

产品来源

United States

化学反应分析

Functional Group Reactivity

Assuming structural similarity to Obelmycin D, hypothetical reactions for Obelmycin G could include:

  • Hydrolysis : Cleavage of ester or lactone rings under acidic/basic conditions, altering bioactivity .

  • Oxidation : Modification of hydroxyl groups to ketones or carboxylic acids using oxidants like KMnO₄ .

  • Glycosylation : Attachment of sugar moieties to hydroxyl groups, enhancing solubility or target specificity .

Mechanistic Insights from Related Compounds

Enzymatic studies on polyketides reveal:

  • Post-PKS Tailoring : Reactions such as methylation, halogenation, or epoxidation are often catalyzed by cytochrome P450 enzymes .

  • Kinetic Behavior : Substrate inhibition observed in polyketide synthesis (e.g., Ki=0.5mMK_i=0.5\,\text{mM} for malonyl-CoA in Obelmycin D) .

Analytical Challenges

  • Chromatography : HPLC-MS/MS is critical for resolving polyketide mixtures, with retention times often >15 min under reverse-phase conditions.

  • Stability : Polyketides like Obelmycin D degrade at >40°C, necessitating cold-chain storage.

Recommendations for Future Research

  • Validate the compound name Obelmycin G against chemical registries (e.g., CAS, PubChem).

  • Explore structural analogs (e.g., Obelmycin D) using the reaction frameworks above.

  • Employ design of experiments (DoE) for reaction optimization, as demonstrated in cephalexin synthesis .

相似化合物的比较

Comparison with Similar Compounds

Obelmycin shares structural and functional similarities with other rhodomycin derivatives, but key differences in glycosylation patterns and bioactivity highlight its unique profile. Below is a comparative analysis with two closely related analogs: Rhodomycin B and α2-Rhodomycin II .

Table 1: Structural and Bioactive Comparison of Obelmycin and Analogs

Property Obelmycin Rhodomycin B α2-Rhodomycin II
Glycosylation Site C-10 (γ-isoRMN sugar) C-7 (β-rhodomycinose) C-7 (α-rhamnose)
MIC (μg/ml) >20 (Gram-positive) 2 (B. subtilis) >20 (Gram-positive)
IC50 (HeLa cells) ~8 μg/ml ~8 μg/ml ~15 μM
Cytotoxicity Low (non-toxic to L929) Moderate Low
Source S. purpurascens S. purpurascens S. purpurascens

Structural Differences and Impact on Activity

  • Glycosylation Position : The C-10 glycosylation in Obelmycin contrasts with the C-7 modifications in Rhodomycin B and α2-Rhodomycin II. Studies suggest that C-7 glycosylation enhances bacterial membrane penetration and target binding, explaining Rhodomycin B’s superior MIC (2 μg/ml vs. >20 μg/ml for Obelmycin) .

Bioactivity and Therapeutic Potential

  • Antibacterial Activity : Rhodomycin B outperforms Obelmycin, with a MIC of 2 μg/ml against B. subtilis compared to Obelmycin’s MIC >20 μg/ml . This aligns with historical data showing that C-7 glycosylated anthracyclines exhibit stronger Gram-positive activity .
  • Cytotoxicity : Both Obelmycin and Rhodomycin B show moderate cytotoxicity (IC50 ~8 μg/ml), but Obelmycin’s lack of toxicity to L929 fibroblasts suggests a narrower therapeutic window .

Pharmacological Limitations

  • Low Solubility: Obelmycin’s γ-isoRMN glycoside contributes to lower aqueous solubility compared to Rhodomycin B, complicating formulation for intravenous delivery .
  • Resistance Development : Like other anthracyclines, Obelmycin is susceptible to efflux pump-mediated resistance in Staphylococcus aureus, a limitation shared with Rhodomycin B .

Key Research Findings

Glycosylation Determines Efficacy : The C-7 position is critical for optimal bioactivity; analogs glycosylated at C-10 (e.g., Obelmycin) show reduced potency .

Structural-Activity Relationship (SAR) : Modifications to the sugar moiety’s hydroxyl groups (e.g., 2'-deoxygenation in Obelmycin) correlate with decreased DNA intercalation and topoisomerase inhibition .

Ecological Niche Adaptation : S. purpurascens produces diverse rhodomycins under varying carbon/nitrogen conditions, suggesting Obelmycin’s biosynthesis is influenced by environmental factors .

常见问题

Q. How can researchers validate the absence of off-target effects in Obelmycin G’s mechanism of action?

  • Methodological Answer : Use chemoproteomic approaches (e.g., affinity-based pulldown with Obelmycin G probes) to identify binding partners. Pair with thermal shift assays (TSA) to confirm target engagement. Test against panels of human enzymes (e.g., kinases, proteases) to rule out non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Obelmycin G
Reactant of Route 2
Reactant of Route 2
Obelmycin G

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。